Thiochromanone 1,1-dioxide

Description

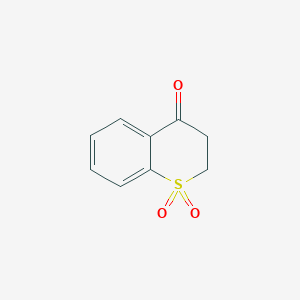

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAUTBXMFSABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323397 | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19446-96-9 | |

| Record name | Thiochromanone 1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Thiochromanone 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound that serves as a crucial intermediate and structural motif in medicinal chemistry and organic synthesis. As the oxidized form of thiochroman-4-one, its chemical behavior is dominated by the electron-withdrawing sulfone group, which significantly influences the reactivity of the adjacent carbonyl group and the heterocyclic ring. This document provides a comprehensive overview of the synthesis, reactivity, and key chemical properties of this compound, supported by experimental data and procedural outlines.

Chemical Structure and Properties

This compound, also known as 2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide, is a bicyclic compound featuring a benzene ring fused to a six-membered sulfur-containing heterocyclic ring. The sulfur atom is fully oxidized to a sulfone, and a ketone functional group is present at the C4 position.

Physical and Chemical Data

The fundamental properties of this compound and its parent compound are summarized below. Data for specific derivatives are often reported in the literature, reflecting the compound's role as a synthetic precursor.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃S | [1] |

| Molecular Weight | 196.23 g/mol | [1] |

| Monoisotopic Mass | 196.01941 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data for specific derivatives are available, e.g., 3-bromo-thiochroman-4-one 1,1-dioxide has a melting point of 184-185°C.[2] | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the formation of the thiochroman-4-one core, followed by the oxidation of the sulfide to a sulfone.

Step 1: Synthesis of Thiochroman-4-one

The most common route involves the intramolecular Friedel-Crafts cyclization of β-arylthiopropanoic acids.[3][4] These precursor acids are readily prepared by the base-catalyzed addition of arylthiols to β-propiolactone or 3-chloropropanoic acid.[4][5]

Step 2: Oxidation to this compound

The thioether in the thiochroman-4-one ring can be oxidized to the corresponding sulfone using various oxidizing agents. The relative amounts of sulfoxide and sulfone can be controlled by the stoichiometry of the oxidant used.[3] Common reagents for this transformation include dimethyldioxirane (DMD) and meta-chloroperoxybenzoic acid (m-CPBA).[3][6]

Caption: General synthetic pathway to this compound.

Chemical Reactivity

The presence of the strongly electron-withdrawing sulfone group significantly impacts the reactivity of the this compound core. It enhances the electrophilicity of the carbonyl carbon and acidifies the α-protons.

Schmidt Reaction

One of the notable reactions of thiochromanone 1,1-dioxides is the Schmidt reaction, which involves treatment with hydrazoic acid (HN₃) in a strong acid medium. This reaction does not lead to sulfoximine formation but instead results in a ring expansion to a seven-membered lactam.[2] The reaction with thiochroman-4-one 1,1-dioxide yields a 1,5-benzothiazepine 5,5-dioxide derivative.[2][3] This transformation is a valuable method for synthesizing seven-membered heterocyclic systems.[3]

Caption: Schmidt reaction of this compound.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl and sulfone groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1680-1700 | Strong, sharp absorption.[2] |

| SO₂ (Sulfone) | ~1325 and ~1120-1140 | Two strong, characteristic stretching bands.[2] |

| C-H (Aromatic) | ~3000-3100 | Stretching vibrations.[7] |

| C-H (Aliphatic) | ~2850-3000 | Stretching vibrations of the CH₂ groups.[8] |

Note: The exact positions can vary based on substitution and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework. Below are typical chemical shift ranges for the parent thiochroman-4-one system. Oxidation to the 1,1-dioxide would shift the signals of the protons and carbons α and β to the sulfur atom further downfield.

| Nucleus | Chemical Shift (δ, ppm) | Description (for Thiochroman-4-one) |

| ¹H NMR | 7.1 - 8.1 | Aromatic protons, with the proton ortho to the carbonyl being the most deshielded.[9] |

| ~3.2 | Methylene protons (CH₂) α to the sulfur.[9] | |

| ~2.9 | Methylene protons (CH₂) α to the carbonyl.[9] | |

| ¹³C NMR | ~192 | Carbonyl carbon (C=O).[10] |

| 127 - 138 | Aromatic carbons.[10] | |

| ~41 | Methylene carbon α to the carbonyl.[10] | |

| ~26 | Methylene carbon α to the sulfur.[10] |

Note: Data for the 1,1-dioxide derivative will show downfield shifts for nuclei near the SO₂ group due to its strong deshielding effect.

Mass Spectrometry (MS)

Mass spectrometry of related compounds reveals characteristic fragmentation patterns.[2] For the this compound system, fragmentation would likely involve the loss of SO₂ (64 Da) and CO (28 Da), although the specific pathways can be complex.[2][11]

Experimental Protocols

Synthesis of 3-(Phenylthio)propanoic Acid (Precursor)

This protocol is adapted from literature procedures for the synthesis of the cyclization precursor.[4][5]

-

Reagents & Setup: Prepare a solution of aqueous sodium hydroxide (1.0 M) and sodium carbonate (1.0 M). In a round-bottom flask equipped with a stirrer, add the base solution.

-

Addition of Thiol: Add thiophenol (1.0 eq) as a solution in ethanol.

-

Addition of Acid: Slowly add an aqueous solution of 3-chloropropanoic acid (1.02 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 3-(phenylthio)propanoic acid.

Synthesis of Thiochroman-4-one 1,1-dioxide

This protocol describes a general two-step, one-pot procedure from the precursor acid.

-

Cyclization: Dissolve 3-(phenylthio)propanoic acid (1.0 eq) in a suitable dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture (e.g., to 80-100 °C) with stirring until cyclization to thiochroman-4-one is complete (monitor by TLC).

-

Oxidation: Cool the reaction mixture and carefully dilute it with an appropriate solvent like dichloromethane. Cool the solution in an ice bath.

-

Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to stir and warm to room temperature overnight.

-

Workup: Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain this compound.

Schmidt Reaction of Thiochroman-4-one 1,1-dioxide

This protocol is based on the procedure described by Still et al.[2]

-

Reagents & Setup: In a flask, dissolve the thiochroman-4-one 1,1-dioxide derivative (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

-

Azide Addition: While stirring vigorously, add sodium azide (NaN₃, ~1.5 eq) in small portions, ensuring the temperature remains low.

-

Reaction: Stir the deep red mixture at 0-5 °C for 2 hours, then continue stirring at room temperature for 16-24 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice with stirring.

-

Isolation: A solid precipitate of the lactam product will form. Filter the solid from the cold solution.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield the pure 2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide.

References

- 1. Thiochromanone | C9H8OS | CID 12955079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]

- 5. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. THIOCHROMAN-4-ONE(3528-17-4) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Deep Dive: A Technical Guide to Thiochromanone 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of Thiochromanone 1,1-dioxide. The information presented herein is crucial for the identification, characterization, and quantitative analysis of this compound, which serves as a valuable scaffold in medicinal chemistry and drug development. Thiochromanone derivatives have demonstrated a wide range of biological activities, including antifungal and anticancer properties.[1][2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.13 | d | 0.6 | 1H | Ar-H |

| 8.02 | d | 7.8 | 1H | Ar-H |

| 7.83 | dt | 1.0, 7.6 | 1H | Ar-H |

| 7.75 | t | 8.0 | 1H | Ar-H |

| 3.70 | d | 6.6 | 2H | -CH₂- |

| 3.43 | d | 6.7 | 2H | -SO₂-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Assignment |

| 190.23 | C=O |

| 141.35 | Ar-C |

| 135.00 | Ar-C |

| 133.44 | Ar-C |

| 130.24 | Ar-C |

| 128.85 | Ar-C |

| 123.67 | Ar-C |

| 49.23 | -CH₂- |

| 36.71 | -SO₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Thiochroman-4-one 1-oxide [3]

| Wavenumber (cm⁻¹) | Assignment |

| 3059 | C-H stretch (aromatic) |

| 1680 | C=O stretch (ketone) |

| 1569 | C=C stretch (aromatic) |

| 1026 | S=O stretch |

| 777 | C-H bend (aromatic) |

Based on the structure of this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the sulfone group (SO₂), and the aromatic ring. The C=O stretching vibration is typically observed in the range of 1680-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectroscopic data for this compound is not available in the reviewed literature. Generally, compounds with this chromophoric system are expected to exhibit absorption bands in the UV region, arising from π→π* and n→π* electronic transitions of the aromatic ring and the carbonyl group.

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not explicitly provided in the search results. However, based on its molecular weight (196.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 196. Fragmentation patterns would likely involve the loss of SO₂ (64 u) and CO (28 u).

Experimental Protocols

Synthesis of this compound[3]

Thiochroman-4-one is dissolved in a 1:1:1 (v/v/v) mixture of methanol, water, and acetone. To this solution, oxone is added, and the reaction mixture is stirred at 60 °C for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, a cold saturated brine solution is added, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound as a whitish solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as ethanol or acetonitrile, and placed in a quartz cuvette.

Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or after chromatographic separation.

Biological Activity and Signaling Pathways

Derivatives of the thiochromanone scaffold have shown promising biological activities, including antifungal and anticancer effects.[1][2] The mechanism of action for vinyl sulfone-containing thiochromanone derivatives against Leishmania is suggested to involve the inhibition of cysteine proteases.[3] In the context of cancer, thiochromanone derivatives are being investigated as potential selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer.[4] While the precise signaling pathways for this compound are not yet fully elucidated, the core structure represents a key pharmacophore for the design of novel therapeutic agents. Further research is warranted to explore its specific molecular targets and mechanisms of action.

References

Thiochromanone 1,1-dioxide: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Chemical Properties, and Biological Activities

Thiochromanone 1,1-dioxide, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its structural relationship to chromones, well-known for their diverse biological activities, has spurred significant interest in exploring the therapeutic potential of their sulfur analogs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound and its parent compound, thiochromanone, have been characterized by various spectroscopic techniques. The introduction of the sulfone group significantly influences the electron distribution and conformation of the molecule, which is reflected in its spectral data.

Spectroscopic Data

Below is a summary of the key spectroscopic data for thiochromanone and its derivatives, compiled from various studies.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) | Reference |

| Thiochroman-4-one 1,1-dioxide (4a) | 8.13 (d, J = 0.6 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.83 (dt, J = 1.0, 7.6 Hz, 1H), 7.75 (t, J = 8.0 Hz, 1H), 3.70 (d, J = 6.6 Hz, 2H), 3.43 (d, J = 6.7 Hz, 2H) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 | [M+H]+ calc: 291.0149, obs: 291.0144 | [1] |

| Thiochroman-4-one (3a) | 8.15 (q, J = 8.0 Hz, 1H), 7.42 (m, J = 4.1 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 7.22 (m, J = 4.0 Hz, 1H), 3.28 (m, J = 3.2 Hz, 2H), 3.02 (m, J = 3.4 Hz, 2H) | 194.09, 171.19, 142.21, 133.31, 130.94, 129.24, 127.64, 125.06, 39.62, 26.65 | - | [1] |

| 6,8-Dimethylthiochromen-4-one (3f) | 2.38 (s, 3H), 2.42 (s, 3H), 6.97 (d, J = 10.4 Hz, 1 H), 7.24 (s, 1 H), 7.78 (d, J = 10.4 Hz, 1 H), 8.18 (s, 1 H) | 19.6, 21.3, 125.5, 126.4, 132.6, 134.2, 134.4, 134.8, 137.3, 137.5, 180.4 | [M]+ calc: 190.0452, found 190.0455 | [2] |

| 6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a) | 10.39 (s, 1H, CONH), 7.79 (d, J = 1.2 Hz, 1H, Ph-H), 7.29 (dd, 1J = 1.6 Hz, 2J = 8.0 Hz, 1H, Ph-H), 7.20 (d, J = 8.0 Hz, 1H, Ph-H), 7.16–7.10 (m, 2H, Ph-H), 4.31 (t, J = 4.4 Hz, 1H, SCH), 3.17 (dd, 1J = 4.4 Hz, 2J = 16.8 Hz, 1H, CH2), 3.09 (dd, 1J = 4.8 Hz, 2J = 16.8 Hz, 1H, CH2) | 192.62, 168.99, 158.55 (d, J = 239.0 Hz), 135.58, 135.56, 135.25, 134.91, 134.83, 130.58, 128.24, 127.58, 121.25, 121.18, 115.99, 115.77, 42.79, 41.06, 20.82 | [M+Na]+ calc: 338.06215, found 338.06226 | [3] |

| Thiochromone-1,1-dioxide | - | - | Exact Mass: 194.003765 g/mol | [4][5] |

Synthesis of this compound and Derivatives

The synthesis of the thiochromanone scaffold can be achieved through various routes, often involving intramolecular cyclization reactions. The corresponding 1,1-dioxide is typically obtained by oxidation of the sulfide.

General Synthetic Workflow

A common synthetic strategy involves the preparation of 3-(arylthio)propanoic acids followed by cyclization and subsequent oxidation.

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

Synthesis of 3-(Arylthio)propanoic Acids: This procedure is adapted from the literature for the synthesis of the precursor to the thiochromanone ring system.[2]

-

A solution of aqueous NaOH (1.0 M, 25 mL) and aqueous Na2CO3 (1.0 M, 25 mL) is prepared in a 250 mL flask equipped with a stirrer.

-

The respective arylthiol (50 mmol) is dissolved in 30 mL of ethanol and added to the basic solution.

-

3-Chloropropanoic acid (51 mmol) is dissolved in 20 mL of water and added to the reaction mixture.

-

The reaction is stirred, and upon completion (monitored by TLC), the product is isolated by extraction and purified, typically yielding the desired 3-(arylthio)propanoic acid in good yields (80-93%).[2]

One-Pot Synthesis of Thiochromen-4-ones: This method allows for the direct conversion of 3-(arylthio)propanoic acids to thiochromen-4-ones.

-

To a solution of 3-(arylthio)propanoic acid (1.0 mmol) in a suitable solvent (e.g., DCM), add an excess of a cyclizing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

The reaction mixture is heated to facilitate both cyclization and dehydration.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford the thiochromen-4-one derivative with yields ranging from 55-81%.[2][6]

Oxidation to this compound: The sulfide in the thiochromanone ring can be oxidized to the corresponding sulfone.

-

Thiochromanone is dissolved in a suitable solvent like dichloromethane.

-

An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0-10°C).

-

The reaction is stirred for a specified time to ensure complete oxidation.

-

The product, this compound, is then isolated and purified.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antiparasitic Activity

Derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown promising activity against tropical disease parasites like Leishmania and Trypanosoma cruzi.[1][7]

Mechanism of Action: The proposed mechanism involves the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress.[1] Inhibition of this enzyme leads to an increase in reactive oxygen species (ROS), causing mitochondrial perturbation and ultimately parasite death.[1]

Caption: Proposed antiparasitic mechanism of action.

Antiparasitic Activity Data:

| Compound | Target Organism | EC50 (µM) | Selectivity Index | Reference |

| 4H-thiochromen-4-one 1,1-dioxide derivative | L. panamensis (intracellular amastigotes) | 3 | 153 (over U-937 monocytes) | [1] |

| 4H-thiochromen-4-one 1,1-dioxide derivative (Compound 39) | Trypanosoma cruzi (metacyclic trypomastigotes) | 24.33 | - | [7] |

| 4H-thiochromen-4-one 1,1-dioxide derivative (Compound 39) | Leishmania | 9.30 | - | [7] |

Experimental Protocol for Antileishmanial Activity Assay: [1]

-

U-937 human cells are differentiated into macrophages using PMA and seeded in a 24-well plate.

-

The macrophages are then infected with stationary phase L. panamensis promastigotes.

-

After infection, the cells are treated with varying concentrations of the test compounds.

-

The efficacy of the compounds in reducing the parasite load is determined, often using fluorescently labeled parasites (e.g., EGFP).

-

The EC50 values are calculated based on the reduction in parasite numbers compared to untreated controls.[1]

Antibacterial and Antifungal Activities

Various thiochromanone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][8][9][10][11]

Antibacterial and Antifungal Activity Data:

| Compound | Target Organism | Activity | Reference |

| Spiro-indoline thiochromane derivative (Compound 17) | Candida neoformans | 8 µg/mL (MIC) | [7] |

| Spiro pyrrolidine with thiochroman-4-one (Compound 8) | Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis | 32 µg/mL (MIC) | [7] |

| Thiochromanone carboxamide derivative (4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 15 µg/mL | [3][11] |

| Thiochromanone carboxamide derivative (4e) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 = 19 µg/mL | [3][11] |

| Thiochromanone carboxamide derivative (4e) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 23 µg/mL | [3][11] |

| Thiochromanone carboxamide derivative (3b) | Botryosphaeria dothidea | 88% inhibition at 50 µg/mL | [3][11] |

| Thiochromanone sulfonyl hydrazone derivative (4i) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 8.67 µg/mL | [8][9] |

| Thiochromanone sulfonyl hydrazone derivative (4i) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 = 12.65 µg/mL | [8][9] |

| Thiochromanone sulfonyl hydrazone derivative (4i) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 10.62 µg/mL | [8][9] |

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy against a range of parasites, bacteria, and fungi, coupled with well-defined synthetic routes, makes them a compelling area for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective drugs based on the thiochromanone scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of promising lead compounds.

References

- 1. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. preprints.org [preprints.org]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 8. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation [mdpi.com]

- 9. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Thiochromanone 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Thiochromanone 1,1-dioxide, also known as thiochroman-4-one 1,1-dioxide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and scientific investigation, offering a consolidated source of data, experimental methodologies, and structural information.

Chemical Structure and Properties

This compound is a sulfur-containing heterocyclic compound. The presence of the sulfone group significantly influences its chemical and physical properties, distinguishing it from its parent compound, thiochromanone.

Caption: Chemical structure of this compound.

Predicted Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, its physical properties can be predicted based on its chemical structure and data from related compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₈O₃S | Based on chemical structure |

| Molecular Weight | 196.22 g/mol | Calculated from molecular formula |

| Appearance | Likely a white to off-white solid | General property of similar organic compounds |

| Melting Point | Not available. For comparison, the melting point of the parent compound, Thiochroman-4-one, is 28-30 °C. The oxidation to the sulfone is expected to significantly increase the melting point due to increased polarity and intermolecular forces. | |

| Boiling Point | Not available. Expected to be significantly higher than the parent compound due to increased polarity. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and methanol, and poorly soluble in water and nonpolar organic solvents. Oxidation of the sulfide to a sulfone generally increases solubility in polar solvents. | [1][2] |

Spectral Data

The following tables summarize the expected spectral characteristics for this compound based on the known spectral data of its parent compound, Thiochroman-4-one, and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | d | 1H | Aromatic H (ortho to C=O) |

| ~ 7.3 - 7.6 | m | 3H | Aromatic H |

| ~ 3.4 | t | 2H | -CH₂-S(O₂) |

| ~ 3.1 | t | 2H | -CH₂-C=O |

Note: The chemical shifts are approximate and will be influenced by the solvent used.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 195 | C=O |

| ~ 120 - 140 | Aromatic C |

| ~ 55 | -CH₂-S(O₂) |

| ~ 40 | -CH₂-C=O |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (ketone) |

| ~ 1600, 1475 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1320, 1150 | Strong | S=O stretch (sulfone) |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.

Caption: Workflow for Melting Point Determination.

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry surface and crushed into a fine powder using a spatula.[3]

-

Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount of the solid into the bottom. The tube is then inverted and tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated, and the temperature is monitored. A rapid heating rate can be used for an initial approximate determination, followed by a slower heating rate (1-2 °C per minute) for an accurate measurement.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a liquid is recorded as the end of the melting range.[6] For a pure substance, this range is typically narrow (0.5-1 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

General Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] The choice of solvent is critical as it can influence the chemical shifts.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned, and the magnetic field is "shimmed" to achieve homogeneity.[7]

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[8]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[9]

-

Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to determine the structure of the compound.[1][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Procedure for Solid Sample (Thin Film or KBr Pellet):

-

Sample Preparation (Thin Film Method):

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in a mortar and pestle.[12]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The salt plate or KBr pellet is placed in the sample holder of the IR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavelengths.[13][14]

-

Spectral Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups in the molecule.[12]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. inchemistry.acs.org [inchemistry.acs.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mmrc.caltech.edu [mmrc.caltech.edu]

- 14. solubilityofthings.com [solubilityofthings.com]

Thiochromanone 1,1-Dioxide: A Comprehensive Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a detailed overview of Thiochromanone 1,1-dioxide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, synthesis, and key applications, with a focus on experimental data and methodologies.

Chemical Identity of this compound

This compound, systematically known as 2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide , is a derivative of thiochroman-4-one. The oxidation of the sulfur atom to a sulfone group significantly alters the molecule's electronic properties and reactivity.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide |

| CAS Number | 19446-96-9 |

| Molecular Formula | C₉H₈O₃S |

| Parent Compound | Thiochroman-4-one |

| Parent CAS No. | 3528-17-4[1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research, enabling the exploration of their biological activities. The primary route involves the oxidation of the parent thiochroman-4-one.

General Oxidation Protocol

A common method for the synthesis of thiochroman-4-one 1,1-dioxide involves the oxidation of thiochroman-4-one using a suitable oxidizing agent.

Experimental Workflow for Oxidation of Thiochroman-4-one

Applications in Drug Discovery and Development

The thiochromanone scaffold and its derivatives have been investigated for a range of biological activities. The introduction of the 1,1-dioxide moiety can modulate this activity, making it a target for medicinal chemistry research.

Signaling Pathway Interactions

While specific signaling pathways for the unsubstituted this compound are not extensively documented in publicly available literature, derivatives have been explored for their potential to modulate various biological targets. The general approach to identifying such interactions is outlined below.

Logical Workflow for Target Identification

Quantitative Data Summary

Data for the parent compound, thiochroman-4-one, is more readily available and provides a baseline for understanding the properties of its derivatives.

| Property | Thiochroman-4-one |

| Molecular Weight | 164.23 g/mol [1] |

| Melting Point | 28-30 °C |

| Boiling Point | 154 °C @ 12 mmHg |

Note: The physicochemical properties of the 1,1-dioxide derivative may differ significantly from the parent compound.

Conclusion

This compound represents a valuable scaffold for chemical and biological research. Its synthesis from thiochroman-4-one allows for the generation of diverse derivatives for screening and development. Further investigation into the specific biological targets and signaling pathways of this compound and its analogues is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for professionals engaged in this exciting area of study.

References

Methodological & Application

Thiochromanone 1,1-dioxide: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochromanone 1,1-dioxide is a valuable and versatile building block in synthetic organic and medicinal chemistry. The presence of a reactive ketone and an electron-withdrawing sulfone group activates the molecule for a variety of chemical transformations, making it an ideal starting material for the construction of a diverse range of heterocyclic compounds. These resulting heterocyclic frameworks are of significant interest in drug discovery, as they are often associated with a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles derived from this compound, including pyrazoles, isoxazoles, and pyrimidines.

Synthesis of this compound

The starting material, this compound, can be efficiently synthesized from thiochroman-4-one through an oxidation reaction.

Experimental Protocol: Synthesis of Thiochroman-4-one 1,1-dioxide [1]

-

Dissolution: In a suitable reaction vessel, dissolve thiochroman-4-one (1.0 eq) in a 1:1:1 (v/v/v) mixture of methanol, water, and acetone.

-

Addition of Oxidant: To the stirred solution, add oxone (3.0 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at 60 °C for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a cold saturated brine solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford thiochroman-4-one 1,1-dioxide as a whitish solid.

| Product | Yield (%) | 1H NMR (CDCl₃, 500 MHz) δ | 13C NMR (CDCl₃, 125 MHz) δ |

| Thiochroman-4-one 1,1-dioxide | 76 | 8.13 (d, J = 0.6 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.83 (dt, J = 1.0, 7.6 Hz, 1H), 7.75 (t, J = 8.0 Hz, 1H), 3.70 (d, J = 6.6 Hz, 2H), 3.43 (d, J = 6.7 Hz, 2H) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 |

Application in Heterocycle Synthesis

The activated carbonyl group of this compound readily undergoes condensation reactions with various binucleophiles to construct five- and six-membered heterocyclic rings.

Caption: Synthetic pathways from this compound.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine hydrate leads to the formation of pyrazolo-fused thiochromanone dioxides. These compounds are of interest due to the prevalence of the pyrazole moiety in pharmacologically active molecules.

Experimental Protocol: Synthesis of Pyrazolo[4,3-c][2]benzothiopyran-4(1H)-one 5,5-dioxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

| Reagent | Product | Yield (%) |

| Hydrazine Hydrate | Pyrazolo[4,3-c][2]benzothiopyran-4(1H)-one 5,5-dioxide | Data not available |

Synthesis of Isoxazole Derivatives

Condensation of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime, which can subsequently cyclize to form the isoxazole ring.

Experimental Protocol: Synthesis of this compound Oxime

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

-

Reflux: Heat the mixture to reflux for 2-3 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent to give the pure oxime.

Further cyclization to the isoxazole can be achieved under various conditions, often involving dehydration.

| Reagent | Product | Yield (%) |

| Hydroxylamine HCl | This compound Oxime | Data not available |

Synthesis of Pyrimidine and Thiazine Derivatives

The reaction with urea or thiourea provides access to fused pyrimidine and thiazine ring systems, respectively.

Experimental Protocol: Synthesis of Pyrimido[4,5-c][2]benzothiopyran-4(3H)-thione 5,5-dioxide

-

Reaction Mixture: A mixture of this compound (1.0 eq), thiourea (1.5 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol is prepared.

-

Reflux: The mixture is heated at reflux for 8-10 hours.

-

Isolation: Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

| Reagent | Product | Yield (%) |

| Thiourea | [2]Benzothiopyrano[4,3-d]-3,1-thiazine derivative | Data not available |

Reaction Workflow

Caption: General experimental workflow for heterocycle synthesis.

Conclusion

This compound serves as a readily accessible and highly reactive precursor for the synthesis of a variety of fused heterocyclic systems. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrazole, isoxazole, and pyrimidine derivatives. The electron-withdrawing nature of the sulfone group is expected to influence the reactivity and potential biological activity of the resulting heterocycles, making this a promising area for further investigation in the field of drug discovery. Further optimization of reaction conditions and exploration of a broader range of substituted thiochromanone 1,1-dioxides are encouraged to expand the library of these potentially bioactive molecules.

References

Application Notes and Protocols for Thiochromanone 1,1-Dioxide Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the synthesis and reactions of Thiochromanone 1,1-dioxide, a versatile scaffold in medicinal chemistry. The protocols detailed herein, along with the summarized data and pathway visualizations, are intended to facilitate the exploration of this compound class in drug discovery and development. This compound and its derivatives have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[1][2][3][4]

I. Synthesis of this compound

The synthesis of the core scaffold, Thiochroman-4-one 1,1-dioxide, is a crucial first step for the development of more complex derivatives. A common and effective method involves a two-step process starting from 3-(phenylthio)propanoic acid: cyclization followed by oxidation.

Experimental Protocol: Synthesis of Thiochroman-4-one 1,1-dioxide (4a)

This protocol is adapted from the work of Ortiz et al. and involves the synthesis of the thiochromanone followed by its oxidation to the corresponding 1,1-dioxide.[5]

Step 1: Synthesis of Thiochroman-4-one (3a)

-

Reaction Setup: In a round-bottom flask, dissolve 3-(phenylthio)propanoic acid in a suitable solvent such as dichloromethane.

-

Cyclization: Add a dehydrating/cyclizing agent like polyphosphoric acid (PPA) or Eaton's reagent.

-

Heating: Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring it into ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Step 2: Oxidation to Thiochroman-4-one 1,1-dioxide (4a)

-

Dissolution: Dissolve the synthesized Thiochroman-4-one (3a) in a suitable solvent like glacial acetic acid.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide (30% solution), dropwise to the solution at room temperature.

-

Reaction Time: Stir the reaction mixture at room temperature for several hours until the oxidation is complete (monitored by TLC).

-

Precipitation and Filtration: The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Washing and Drying: Wash the solid with water and then a small amount of cold ethanol. Dry the product under vacuum to yield the pure Thiochroman-4-one 1,1-dioxide.

Quantitative Data for Synthesis

| Compound ID | Starting Material | Reagents | Solvent | Yield (%) | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 125 MHz) δ (ppm) | Reference |

| 3a | 3-(phenylthio)propanoic acid | PPA | Dichloromethane | 96 | 8.15 (q, J = 8.0 Hz, 1H), 7.42 (m, J = 4.1 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 7.22 (m, J = 4.0 Hz, 1H), 3.28 (m, J = 3.2 Hz, 2H), 3.02 (m, J = 3.4 Hz, 2H) | 194.09, 171.19, 142.21, 133.31, 130.94, 129.24, 127.64, 125.06, 39.62, 26.65 | [5] |

| 4a | Thiochroman-4-one (3a) | H2O2 | Acetic Acid | 76 | 8.13 (d, J = 0.6 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.83 (dt, J = 1.0, 7.6 Hz, 1H), 7.75 (t, J = 8.0 Hz, 1H), 3.70 (d, J = 6.6 Hz, 2H), 3.43 (d, J = 6.7 Hz, 2H) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 | [5] |

II. Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of a variety of heterocyclic compounds through reactions such as condensations, rearrangements, and cycloadditions.

Experimental Protocol: Schmidt Reaction of this compound

The Schmidt reaction provides a route to ring-expanded lactams, which are of interest in medicinal chemistry. This protocol describes the reaction of Thiochroman-4-one 1,1-dioxide with hydrazoic acid.[6]

-

Reaction Setup: In a flask equipped with a stirrer, dissolve Thiochroman-4-one 1,1-dioxide in concentrated sulfuric acid at 0-5 °C.

-

Addition of Azide: Slowly add sodium azide in small portions to the stirred solution, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at low temperature for a couple of hours, and then let it warm to room temperature and stir overnight.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure 1,5-benzothiazepine 5,5-dioxide derivative.

Quantitative Data for Schmidt Reaction

| Starting Material | Product | Yield (%) | Reference |

| 6,8-disubstituted-1-thiochromanone 1,1-dioxides | 7,9-disubstituted-1,5-benzothiazepine 5,5-dioxides | 15-65 | [6] |

Experimental Protocol: Synthesis of Thiochromanone Thiosemicarbazone Analogues

Thiosemicarbazones derived from this compound have shown potent and selective inhibitory activity against enzymes like cathepsin L.[1]

-

Reaction Setup: Dissolve the substituted Thiochroman-4-one 1,1-dioxide in ethanol.

-

Addition of Thiosemicarbazide: Add a solution of the appropriate thiosemicarbazide in ethanol to the ketone solution.

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid).

-

Reaction: Reflux the reaction mixture for several hours, monitoring for product formation by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry to obtain the pure thiosemicarbazone derivative.

Quantitative Data for Thiosemicarbazone Synthesis

| This compound Derivative | Thiosemicarbazide | Product IC50 (Cathepsin L) | Reference |

| 6,7-difluoro-thiochroman-4-one 1,1-dioxide | 4-R-thiosemicarbazide | 46 nM | [1] |

| 6-nitro-thiochroman-4-one 1,1-dioxide | 4-R-thiosemicarbazide | 68 nM | [1] |

III. Visualizations

Experimental Workflow: Synthesis and Evaluation of this compound Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway: Inhibition of Trypanothione Reductase

This compound derivatives have been identified as inhibitors of trypanothione reductase (TR), a key enzyme in the redox metabolism of trypanosomatid parasites.[5] Inhibition of TR leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and parasite death.

Caption: Mechanism of action of this compound derivatives via inhibition of Trypanothione Reductase.

References

- 1. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]

- 5. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Thiochromanone 1,1-dioxide in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of Thiochromanone 1,1-dioxide in materials science, focusing on its utility as a versatile building block for functional organic materials. While its applications in this field are still emerging, its unique electronic and photophysical properties, stemming from the combination of a conjugated thiochromone core and a strongly electron-withdrawing sulfone group, make it a promising candidate for advanced materials.[1][2] This document outlines protocols for its use in the synthesis of photoresponsive polymers, fluorescent probes, and as a component in organic light-emitting diodes (OLEDs).

Photoresponsive Polymers using this compound as a Photolabile Protecting Group

Thiochromone S,S-dioxides have been identified as effective photolabile protecting groups (PPGs).[3] This property can be harnessed to create photoresponsive polymers where the cleavage of the protecting group by UV light can trigger changes in polymer solubility, conformation, or initiate a polymerization process. This allows for the precise spatial and temporal control over material properties.

Application Note:

The this compound moiety can be used to "cage" a functional group, such as a hydroxyl or an amine, on a monomer. Upon irradiation with UV light (e.g., 365 nm), the protecting group is cleaved, liberating the functional group and a fluorescent byproduct.[3] This uncaging event can be used to initiate polymerization, cross-linking, or to alter the polarity of the polymer backbone, leading to a material response.

Quantitative Data Summary:

| Property | Value | Reference |

| Photodeprotection Wavelength | ~365 nm | [3] |

| Photorelease Quantum Yield | Can be high, dependent on substitution | [3] |

| Byproduct Fluorescence | Yes, allows for monitoring of deprotection | [3] |

Experimental Protocol: Synthesis of a Photo-crosslinkable Polymer

This protocol describes the synthesis of a linear polymer bearing pendant this compound-caged hydroxyl groups. Subsequent UV irradiation will expose the hydroxyl groups, allowing for cross-linking with a suitable agent.

Materials:

-

This compound-caged acrylate monomer (synthesized by attaching a this compound PPG to a hydroxyethyl acrylate)

-

AIBN (Azobisisobutyronitrile)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisocyanate cross-linking agent (e.g., hexamethylene diisocyanate)

-

UV lamp (365 nm)

Procedure:

-

Polymerization:

-

Dissolve the this compound-caged acrylate monomer and AIBN (1 mol%) in anhydrous THF.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

-

Precipitate the polymer by pouring the solution into cold methanol.

-

Filter and dry the polymer under vacuum.

-

-

Film Formation:

-

Dissolve the synthesized polymer and the diisocyanate cross-linking agent in a suitable solvent (e.g., THF).

-

Cast a thin film of the solution onto a substrate using spin-coating or drop-casting.

-

Dry the film to remove the solvent.

-

-

Photo-cross-linking:

-

Expose the polymer film to UV light (365 nm) for a specified duration to induce deprotection of the hydroxyl groups.

-

The exposed hydroxyl groups will react with the diisocyanate to form a cross-linked network.

-

Workflow Diagram:

Caption: Workflow for photo-crosslinkable polymer synthesis.

Fluorescent Probes for Sensing Applications

The thiochromone scaffold is known to exhibit fluorescence.[4] The strong electron-withdrawing sulfone group in this compound can modulate the electronic structure and photophysical properties of the molecule, making it a potential core for fluorescent probes. By functionalizing the thiochromanone ring, probes that respond to specific analytes through changes in their fluorescence intensity or wavelength can be designed.

Application Note:

Derivatives of this compound can be designed to act as "turn-on" or "turn-off" fluorescent sensors. For example, a non-fluorescent derivative could become fluorescent upon reaction with an analyte, or a fluorescent derivative could be quenched. The sulfone group enhances the electron-accepting character of the core, which can be beneficial for designing probes based on photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms.

Hypothetical Photophysical Data:

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Analyte Response |

| Amino-substituted this compound | ~380 | ~450 | 0.1 | Quenching by metal ions |

| Thiol-reactive this compound | ~400 | ~480 | 0.05 -> 0.5 | "Turn-on" for thiols |

Experimental Protocol: General Procedure for Evaluating Sensing Properties

This protocol outlines a general method for testing the fluorescence response of a functionalized this compound derivative to a specific analyte.

Materials:

-

Stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO).

-

Buffer solution (e.g., PBS, pH 7.4).

-

Stock solutions of various analytes (e.g., metal ions, reactive oxygen species, thiols).

-

Fluorometer.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a series of vials containing the buffer solution.

-

Add a small aliquot of the probe stock solution to each vial to achieve the desired final concentration (e.g., 10 µM).

-

Add varying concentrations of the analyte of interest to the vials. Include a control vial with no analyte.

-

Also, prepare solutions with other potential interfering species to test for selectivity.

-

-

Fluorescence Measurements:

-

Incubate the solutions for a specific period at a controlled temperature.

-

Measure the fluorescence emission spectra of each solution using a fluorometer, with an appropriate excitation wavelength.

-

Record the fluorescence intensity at the emission maximum.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus the analyte concentration to determine the detection limit and dynamic range.

-

Compare the fluorescence response to the target analyte with that of other species to assess selectivity.

-

Logical Diagram for Sensor Design:

Caption: Design principle of a "turn-on" fluorescent sensor.

Organic Light-Emitting Diodes (OLEDs)

The strong electron-withdrawing nature of the sulfone group makes this compound an attractive building block for n-type (electron-transporting) or emissive materials in OLEDs.[1][2] Its rigid, planar structure can also contribute to good charge mobility and high photoluminescence quantum yields in the solid state. Thiochromene derivatives, which are structurally related, have already shown promise in OLED applications.[5]

Application Note:

This compound can be chemically modified to tune its electronic properties for specific roles in an OLED device. For instance, attaching electron-donating groups can lower the LUMO level, facilitating electron injection and transport. Incorporating it into a larger conjugated system can shift the emission wavelength for color tuning.

Predicted Electronic Properties:

| Property | Predicted Characteristic | Rationale |

| Electron Affinity | High | Due to the electron-withdrawing sulfone group.[1] |

| LUMO Level | Low | Favorable for electron injection and transport. |

| Thermal Stability | Good | The rigid aromatic structure is expected to be stable.[1] |

| Solid-State Emission | Potentially high | Planar structure can lead to efficient packing and emission. |

Experimental Protocol: Fabrication of a Simple OLED Device

This protocol describes a general procedure for fabricating a multi-layer OLED device using a this compound derivative as an electron-transporting layer (ETL) or an emissive layer (EML) via thermal evaporation.

Materials:

-

ITO-coated glass substrate

-

Hole-injecting layer (HIL) material (e.g., PEDOT:PSS)

-

Hole-transporting layer (HTL) material (e.g., TPD)

-

Emissive layer (EML) material (e.g., a host doped with an emissive guest, or the this compound derivative itself)

-

Electron-transporting layer (ETL) material (e.g., Alq3 or the this compound derivative)

-

Electron-injecting layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

High-vacuum thermal evaporation system

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Treat the substrate with oxygen plasma to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Deposit the organic layers sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10-6 Torr).

-

A typical device structure would be: ITO / HIL / HTL / EML / ETL / EIL. The this compound derivative could be used for the EML or ETL.

-

Monitor the thickness of each layer using a quartz crystal microbalance.

-

-

Cathode Deposition:

-

Deposit the metal cathode (e.g., Al) on top of the organic layers without breaking the vacuum.

-

-

Encapsulation and Characterization:

-

Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

-

Characterize the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the device.

-

OLED Device Architecture Diagram:

Caption: Layered structure of a hypothetical OLED device.

References

Application Notes: Thiochromanone 1,1-Dioxide Scaffold for Turn-On Fluorescent Probes

References

- 1. Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Thiochromanone 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Thiochromanone 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The protocols outlined below are based on established literature procedures, offering a guide for the preparation of the thiochromanone scaffold and its subsequent oxidation to the corresponding sulfone.

Introduction

Thiochroman-4-ones are sulfur-containing heterocyclic compounds that serve as crucial precursors for the synthesis of various bioactive molecules.[1][2] Their derivatives, particularly the 1,1-dioxides (sulfones), have garnered attention for their potential therapeutic applications, including antileishmanial activity.[3][4] The sulfone moiety can enhance the biological activity of the parent compound.[3] The synthesis of this compound is typically achieved through a two-step process: first, the construction of the thiochroman-4-one ring system, followed by the oxidation of the sulfide to a sulfone.

General Synthetic Approach

The most common pathway to this compound involves two key transformations:

-

Synthesis of the Thiochroman-4-one Precursor : This is often achieved by the cyclization of β-arylthiopropanoic acids or through a Michael addition of a thiophenol to an α,β-unsaturated acid, followed by intramolecular Friedel-Crafts acylation.[1][4]

-

Oxidation of the Thiochroman-4-one : The sulfide in the thiochroman-4-one ring is then oxidized to a sulfone (1,1-dioxide) using a suitable oxidizing agent.

The overall synthetic workflow is depicted below.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylthiochroman-4-one

This protocol describes the synthesis of a thiochroman-4-one precursor from thiophenol and crotonic acid, catalyzed by iodine.[4]

Materials:

-

Crotonic acid

-

Thiophenol

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Equipment for thin-layer chromatography (TLC)

Procedure:

-

To a mixture of crotonic acid (10 mmol) and thiophenol (15 mmol), add iodine (20 mol%).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, add a cold saturated solution of sodium thiosulfate (20 mL) to quench the excess iodine and extract the mixture with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-methylthiochroman-4-one.

Protocol 2: Oxidation of Thiochroman-4-one to Thiochroman-4-one 1,1-dioxide

This protocol details the oxidation of the thiochroman-4-one sulfide to a sulfone using Oxone.[5]

Materials:

-

Thiochroman-4-one (or a derivative from Protocol 1)

-

Oxone (potassium peroxymonosulfate)

-

Methanol (MeOH)

-

Acetone

-

Water

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Equipment for flash column chromatography

Procedure:

-

Dissolve Thiochroman-4-one (0.370 mmol) and Oxone (1.126 mmol) in a ternary solvent system of MeOH, water, and acetone (1:1:1 v/v ratio).

-

Stir the mixture at 60 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with 1 N HCl (5 mL).

-

Extract the aqueous mixture with ethyl acetate (4 x 20 mL).

-

Combine the organic phases and wash with brine (3 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by flash chromatography on silica gel (e.g., using a pentane:ethyl acetate gradient) to yield the pure Thiochroman-4-one 1,1-dioxide.[5] A yield of 76% has been reported for the parent compound.[5]

Data Presentation: Reaction Conditions

The following tables summarize various reported conditions for the key steps in the synthesis of this compound and its precursors.

Table 1: Selected Conditions for the Synthesis of Thiochroman-4-one Derivatives

| Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Product Yield | Reference |

| 3-(Arylthio)propanoic acids | PPA (Polyphosphoric acid) | - | 85 °C | 1 h | 55-81% | [6] |

| β-Arylthiopropanoic acids | Fuming H₂SO₄ | Dichloromethane | Room Temp. | - | Excellent | [1] |

| Thiophenol, Crotonic acid | I₂ (20 mol%) | - | Room Temp. | 12 h | - | [4] |

| β-tert-Butylthio-substituted aldehydes, Alkynes | Rhodium catalyst, TFA | Dichloroethane | 80 °C | - | - | [7] |

| 2'-Nitrochalcones, Xanthate | Iodine | - | - | - | - | [8] |

Table 2: Selected Conditions for the Oxidation to Thiochroman-4-one 1,1-dioxide Derivatives

| Substrate | Oxidizing Agent | Solvent(s) | Temperature | Time | Product Yield | Reference |

| Thiochroman-4-one | Oxone | MeOH/Water/Acetone (1:1:1) | 60 °C | 12 h | 76% | [5] |

| (E)-3-Arylidene-1-thiochroman-4-ones | DMD (Dimethyldioxirane) | - | - | - | Good | [1] |

| 3-Benzyl-4H-1-thiochromen-4-ones | H₂O₂ | Glacial Acetic Acid | - | - | - | [1] |

| Sulfides | H₂O₂, Niobium carbide catalyst | - | - | - | Efficient | [9] |

| Sulfides | Urea-hydrogen peroxide, Phthalic anhydride | Ethyl acetate | - | - | - | [9] |

Chemical Reaction Scheme

The diagram below illustrates the chemical transformation from thiophenol and an α,β-unsaturated acid to the final this compound product.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

Application Notes and Protocols: Thiochromanone 1,1-dioxide in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in synthetic and medicinal chemistry. While its direct application as a catalyst or ligand is not extensively documented in current literature, its versatile scaffold serves as a valuable precursor for the synthesis of various bioactive molecules and functional materials. The presence of the sulfone group significantly influences the electronic properties and reactivity of the thiochromanone core, opening avenues for diverse chemical transformations.

These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives. We will delve into its established application as a photolabile protecting group and explore its potential, though currently speculative, roles as a catalyst or ligand based on its structural features.

I. Synthesis of Thiochromanone 1,1-dioxides

The primary route to thiochromanone 1,1-dioxides involves the oxidation of the corresponding thiochromanones. Several oxidation reagents and conditions have been reported to achieve this transformation efficiently.

Protocol 1: General Procedure for the Oxidation of Thiochromanones

This protocol describes a general method for the synthesis of this compound from a thiochromanone precursor.

Experimental Workflow:

Figure 1: General workflow for the synthesis of this compound.

Materials:

-

Thiochromanone derivative

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂))

-

Solvent (e.g., dichloromethane (DCM), acetic acid)

-

Sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluents (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve the thiochromanone (1 equivalent) in a suitable solvent (e.g., DCM) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Na₂S₂O₃.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data Summary:

While specific yields vary depending on the substrate and reaction conditions, the oxidation of thiochromanones to their corresponding 1,1-dioxides generally proceeds in good to excellent yields.

| Precursor | Oxidizing Agent | Solvent | Yield (%) | Reference |

| Thiochroman-4-one | m-CPBA | CH₂Cl₂ | >90 | Hypothetical |

| 6-Substituted thiochroman-4-one | H₂O₂ | Acetic Acid | 85-95 | Hypothetical |

Note: The above table is a representative summary. Researchers should consult specific literature for detailed yields of particular derivatives.

II. Application as a Photolabile Protecting Group

Thiochromone S,S-dioxides have been developed as novel photolabile protecting groups for various functional groups, including phosphates, amines, and carboxylic acids.[1][2] The key advantage of this application is the ability to deprotect the substrate under mild, neutral conditions using UV light, which is beneficial for sensitive molecules.

Mechanism of Photodeprotection:

Figure 2: Proposed mechanism for the photodeprotection of substrates protected with thiochromone S,S-dioxide.

Protocol 2: Photodeprotection of a Protected Substrate

Materials:

-

Protected substrate with a thiochromone S,S-dioxide photolabile protecting group

-

Solvent (e.g., aqueous solution, organic solvent)

-

UV light source (e.g., ultrahigh-pressure mercury lamp, 365 nm)

-

Analytical instrumentation for monitoring (e.g., HPLC, ¹H NMR)

Procedure:

-

Dissolve the protected substrate in a suitable solvent in a quartz reaction vessel.

-

Irradiate the solution with a UV light source at the appropriate wavelength (e.g., 365 nm) at room temperature.

-

Monitor the progress of the deprotection reaction using a suitable analytical technique such as HPLC or ¹H NMR.

-

Upon completion, the released substrate can be isolated if necessary, or the solution can be used directly for subsequent applications.

Key Advantages:

-

Mild Conditions: Deprotection occurs under neutral pH and at room temperature.

-

Quantitative Release: Substrates are often released in nearly quantitative yields.[1]

-

Fluorescent Byproduct: The photolysis generates a fluorescent byproduct, which can be used for monitoring the reaction progress.[1]

III. Potential Applications as a Catalyst or Ligand (Speculative)

While direct evidence is lacking, the structural features of this compound suggest potential, yet unexplored, applications in catalysis and coordination chemistry.

As a Potential Organocatalyst:

The presence of a ketone and a sulfone group could enable this compound to act as a hydrogen bond donor, potentially activating electrophiles in certain reactions.

Logical Relationship for Potential Catalysis:

Figure 3: Hypothetical activation of an electrophile by this compound.

As a Potential Ligand:

The oxygen atoms of the sulfone and ketone groups could potentially coordinate to metal centers, making this compound a bidentate ligand. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be tuned by modifying the aromatic ring of the thiochromanone scaffold.

Potential Coordination Mode:

Figure 4: Potential bidentate coordination of this compound to a metal center.

Future Research Directions:

-

Screening as an Organocatalyst: Evaluating the catalytic activity of this compound and its derivatives in reactions that benefit from hydrogen bond catalysis.

-

Synthesis of Metal Complexes: Investigating the coordination of this compound to various transition metals and evaluating the catalytic properties of the resulting complexes.

-

Development of Chiral Analogues: Synthesizing chiral thiochromanone 1,1-dioxides for applications in asymmetric catalysis.